molecular formula C6H9NO B093766 2,2-Dimethyl-4-oxobutanenitrile CAS No. 18240-73-8

2,2-Dimethyl-4-oxobutanenitrile

Cat. No. B093766
CAS RN: 18240-73-8
M. Wt: 111.14 g/mol
InChI Key: LZDOLLMSOPKBIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile, which was achieved under microwave irradiation without a catalyst and in a solvent-free environment . Another related compound, 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, was synthesized through the reaction of aromatic aldehydes with phosphorylated Michael's acceptors . These methods suggest potential pathways for the synthesis of 2,2-Dimethyl-4-oxobutanenitrile, which may involve similar catalyst-free conditions or the use of Michael acceptors.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Dimethyl-4-oxobutanenitrile has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(4-nitrophenyl)-5,6,7,8-hexahydroquinoline-3-carbonitrile revealed a triclinic space group with specific unit cell parameters . The related structures often exhibit hydrogen bonding and van der Waals interactions, which are crucial for crystal packing .

Chemical Reactions Analysis

The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties indicates that compounds with the 4-oxobutanenitrile core can undergo significant structural changes under certain conditions, such as in the presence of acetic acid and ammonium acetate . This suggests that 2,2-Dimethyl-4-oxobutanenitrile could also be reactive under similar conditions, potentially leading to novel acceptors for donor–acceptor chromophores.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,2-Dimethyl-4-oxobutanenitrile are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate showed a slightly distorted square-planar arrangement of the central four-membered ring, which could imply that 2,2-Dimethyl-4-oxobutanenitrile might also exhibit interesting geometric configurations . Additionally, the presence of hydrogen bonds and other non-covalent interactions in the crystal structures of related compounds suggests that 2,2-Dimethyl-4-oxobutanenitrile may also form similar interactions, affecting its solubility, melting point, and other physical properties .

Scientific Research Applications

Synthesis of Heterocycles

2,2-Dimethyl-4-oxobutanenitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized to synthesize new Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Khalik, 1997). Similarly, the Knoevenagel condensation of aldehydes with 3-oxobutanenitrile has been explored to prepare 2-arylidene-3-oxobutanenitrile derivatives, which further react to synthesize 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing the versatility of this nitrile in constructing complex molecular architectures (Han et al., 2015).

Antiviral and Anticancer Applications

A study demonstrated a synthetic approach to 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives, which were then tested for their antiviral and anticancer activities. Molecular docking studies revealed that specific compounds exhibited promising activity against both SARS Coronavirus Main Proteinase and the Human Progesterone Receptor, highlighting the potential of 2,2-Dimethyl-4-oxobutanenitrile derivatives in developing new therapeutic agents (Yaccoubi et al., 2022).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2,2-dimethyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(2,5-7)3-4-8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDOLLMSOPKBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376722
Record name 2,2-dimethyl-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-oxobutanenitrile

CAS RN

18240-73-8
Record name 2,2-dimethyl-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-4-oxobutanenitrile
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